4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
Overview
Description
4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is a useful research compound. Its molecular formula is C18H25BF3NO2 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
It’s known that boronic acid pinacol ester compounds have unique structures that give them good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Biochemical Pathways
It’s known that arylboronic acid, which this compound is related to, is one of the important nucleophiles in the suzuki reaction . This suggests that this compound may be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that fluorine-containing compounds, which this compound is a part of, have the advantages of high biological activity, strong stability, and drug resistance due to the strong electronegativity of fluorine atoms enhancing the affinity to carbon . These properties could potentially impact the bioavailability of this compound.
Result of Action
It’s known that amide local anesthetics, which this compound is related to, are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be beneficial for cancer treatment .
Action Environment
It’s known that arylboronic acid, which this compound is related to, is economical and easy to obtain, and it is stable to water and air . This suggests that this compound may also have similar stability properties.
Properties
IUPAC Name |
4,4-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BF3NO2/c1-16(2)17(3,4)25-19(24-16)14-6-5-13(15(20)11-14)12-23-9-7-18(21,22)8-10-23/h5-6,11H,7-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYZDKJGJRIHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(CC3)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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